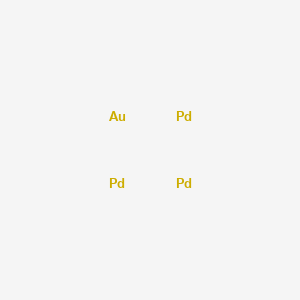
Gold;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are of significant interest due to their exceptional catalytic properties, stability, and versatility in various applications, including catalysis, electronics, and medicine. Gold and palladium are both noble metals, known for their resistance to oxidation and corrosion, making their compounds highly valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This method involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the desired compound.
Chemical Vapor Deposition (CVD): In this process, gold and palladium precursors are vaporized and then deposited onto a substrate, forming a thin film of the compound.
Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the gold-palladium compound.
Industrial Production Methods
In industrial settings, gold-palladium compounds are often produced using large-scale chemical reduction methods. For example, gold and palladium salts can be reduced using hydrogen gas in the presence of a stabilizing agent to form nanoparticles of the compound. These nanoparticles are then collected and processed for various applications.
化学反応の分析
Types of Reactions
Gold-palladium compounds undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides, which are often used as catalysts in various chemical processes.
Reduction: Gold-palladium compounds can be reduced to their metallic forms, which are also used in catalysis.
Substitution: Ligands in gold-palladium complexes can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used. These reactions often occur at room temperature or slightly elevated temperatures.
Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines, amines, and halides, under mild conditions.
Major Products
The major products formed from these reactions include gold-palladium oxides, metallic gold-palladium alloys, and various gold-palladium complexes with different ligands.
科学的研究の応用
Gold-palladium compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used in the removal of pollutants from water and air, thanks to their catalytic properties.
作用機序
The mechanism by which gold-palladium compounds exert their effects is primarily through their catalytic activity. The unique electronic structure of these compounds allows them to facilitate various chemical reactions by lowering the activation energy required. In catalysis, gold-palladium compounds can switch between different oxidation states, enabling them to participate in redox reactions. Additionally, their high surface area and stability make them effective in various applications, from industrial catalysis to biomedical treatments .
類似化合物との比較
Gold-palladium compounds can be compared with other noble metal compounds, such as:
Gold Compounds: While gold compounds are highly stable and effective in catalysis, they are often more expensive and less reactive than gold-palladium compounds.
Palladium Compounds: Palladium compounds are known for their excellent catalytic properties, especially in hydrogenation and carbon-carbon coupling reactions.
Platinum Compounds: Platinum compounds are also highly effective catalysts but are generally more expensive and less abundant than palladium.
The uniqueness of gold-palladium compounds lies in their combination of stability, reactivity, and cost-effectiveness, making them highly valuable in various scientific and industrial applications.
特性
CAS番号 |
58942-82-8 |
|---|---|
分子式 |
AuPd3 |
分子量 |
516.2 g/mol |
IUPAC名 |
gold;palladium |
InChI |
InChI=1S/Au.3Pd |
InChIキー |
VDRMHGCAZJNOBU-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


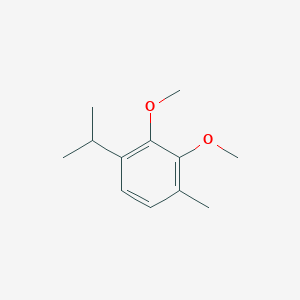
phosphaniumolate](/img/structure/B14626950.png)
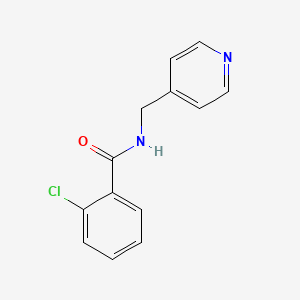
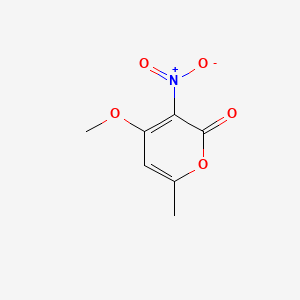
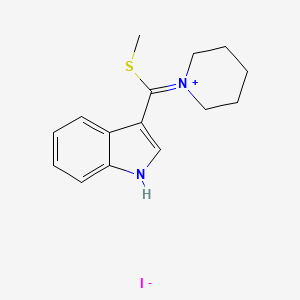
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
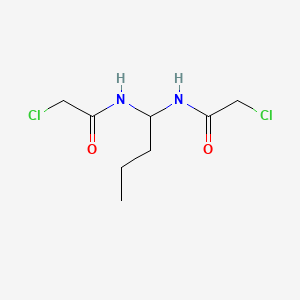
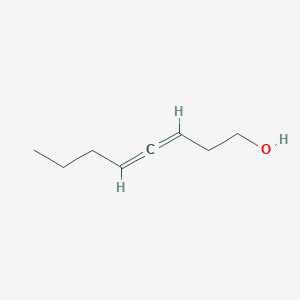
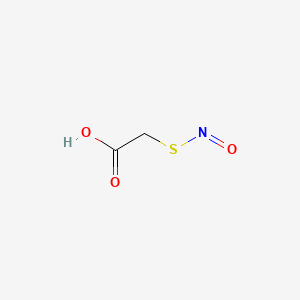
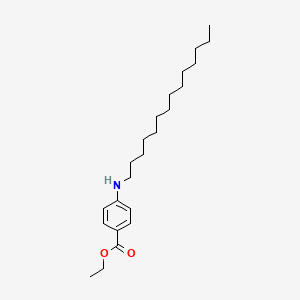
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

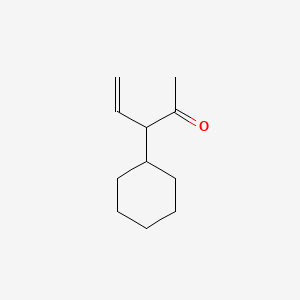
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
